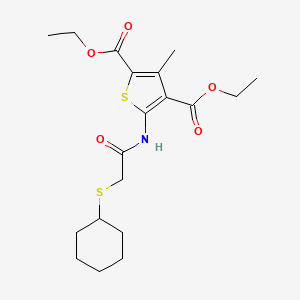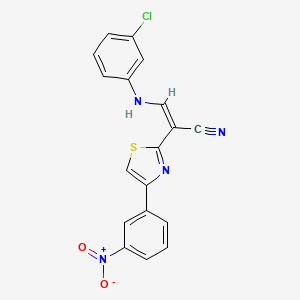![molecular formula C17H13N3O2 B2947765 (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid CAS No. 612041-05-1](/img/structure/B2947765.png)
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid is a heterocyclic compound that belongs to the indoloquinoxaline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid typically involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been shown to be effective in these reactions .
Análisis De Reacciones Químicas
Types of Reactions
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid involves its interaction with specific molecular targets, such as DNA and enzymes. This compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the activity of certain enzymes involved in DNA replication and repair . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indolo[2,3-a]carbazoles: Compounds with a similar indole framework but different biological properties and applications.
Uniqueness
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKFECXTWHHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)




![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)

![2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2947698.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947699.png)


![2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2947703.png)


